N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine
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Overview
Description
“N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine” is a derivative of quinazoline, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The properties of these derivatives depend mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Scientific Research Applications
Antioxidant Activity
N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine: derivatives have been synthesized and tested for their antioxidant properties. These compounds have shown the ability to inhibit soybean lipoxygenase (LOX), which is an enzyme involved in the oxidation of polyunsaturated fatty acids in cells . The antioxidant capacity of these derivatives is significant because it can help protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Activity
The anti-inflammatory activity of quinazolin-4-amine derivatives is another important application. These compounds have been found to inhibit the production of inflammatory mediators in the body . This property makes them potential candidates for the development of new anti-inflammatory drugs, which could be used to treat conditions like arthritis, asthma, and other inflammatory diseases.
Antimicrobial Activity
Quinazolinone and quinazoline derivatives, including N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine , have been explored for their antimicrobial activity. They have been tested against various strains of Gram-positive and Gram-negative bacteria, showing promising results as potential antibacterial agents . This is particularly relevant in the era of increasing antibiotic resistance.
Anticancer Activity
The synthesis of quinazolin-4-amine derivatives has been driven by their potential anticancer activities. These compounds have been evaluated against different cancer cell lines, and some have shown the ability to inhibit cell proliferation . The development of new anticancer drugs from these derivatives could provide more targeted and effective treatments for various types of cancer.
Enzyme Inhibition
Quinazolin-4-amine derivatives have been identified as inhibitors of various enzymes, such as lipoxygenase (LOX), which is involved in the metabolism of fatty acids and plays a role in inflammation and cancer . By inhibiting such enzymes, these compounds could be used to regulate physiological processes that are implicated in disease states.
Mechanism of Action
Target of Action
The primary target of N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine is the Werner (WRN) helicase . This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine interacts with its target, the WRN helicase, by binding to its active site . This interaction inhibits the helicase activity of WRN, preventing it from unwinding DNA and disrupting the processes of DNA replication and repair .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways related to DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . This disruption can lead to the accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .
Result of Action
The inhibition of WRN helicase by N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine leads to genomic instability, promoting the rapid growth of tumor cells . This compound has shown excellent inhibitory activity against different cancer cell lines, including PC3, K562, and HeLa .
properties
IUPAC Name |
N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3/c22-17-12-10-16(11-13-17)20-24-19-9-5-4-8-18(19)21(25-20)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOLEULJELKEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-fluorophenyl)quinazolin-4-amine |
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